4-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER
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Overview
Description
4-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER is a complex organic compound featuring a unique structure that includes pyridine, pyrrolo, triazolo, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER involves multiple steps, starting with the preparation of the core pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure. This can be achieved through the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. The process may also involve purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridinyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Notable for its tyrosine kinase inhibitory properties.
Uniqueness
What sets 4-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
903851-95-6 |
---|---|
Molecular Formula |
C21H18N6O |
Molecular Weight |
370.4g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-11,12-dimethyl-4-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6O/c1-13-14(2)27(16-6-8-17(28-3)9-7-16)20-18(13)21-24-19(25-26(21)12-23-20)15-5-4-10-22-11-15/h4-12H,1-3H3 |
InChI Key |
FFNVBSVHAXOYLO-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CN=CC=C4)C5=CC=C(C=C5)OC)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CN=CC=C4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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